molecular formula C23H22N2O3 B285872 2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B285872
M. Wt: 374.4 g/mol
InChI Key: RDEWLIZYWHBRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as DMF-CB3, is a synthetic compound that belongs to the class of chromenes. It has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Mechanism of Action

2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its biological effects through various mechanisms. It has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a key mediator of inflammation. In addition, 2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to modulate the expression of various genes involved in cancer cell growth and survival.
Biochemical and physiological effects:
2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in cells, indicating its antioxidant activity. 2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile also decreases the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its biological activities, and its mechanism of action is well understood. However, 2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile also has some limitations. It has low solubility in water, which can limit its use in some experiments. In addition, its effects may vary depending on the cell type and experimental conditions.

Future Directions

2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Future research can focus on optimizing the synthesis method to increase the yield and purity of 2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. In addition, further studies can be conducted to investigate the pharmacokinetics and toxicity of 2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in vivo. The development of 2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile-based drugs can also be explored for the treatment of various diseases.

Synthesis Methods

2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized through a multistep process involving the reaction of 4-methylphenylacetic acid with furfural followed by the condensation with malononitrile and aminomethylation with formaldehyde and ammonium acetate. The final product is obtained through cyclization and dehydration reactions. The purity of 2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be confirmed through various analytical techniques such as NMR, mass spectrometry, and HPLC.

Scientific Research Applications

2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. 2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C23H22N2O3/c1-13-4-6-14(7-5-13)17-8-9-18(27-17)20-15(12-24)22(25)28-19-11-23(2,3)10-16(26)21(19)20/h4-9,20H,10-11,25H2,1-3H3

InChI Key

RDEWLIZYWHBRSH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C3C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C3C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N

Origin of Product

United States

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